Troeger's base
Overview
Description
Troeger’s base is a white solid tetracyclic organic compound with the chemical formula ( \text{C}{17}\text{H}{18}\text{N}_2 ). It was first synthesized by Julius Troeger in 1887. The compound is known for its unique structure, which includes two aromatic rings fused to a central bicyclic framework, forming a rigid V-shaped scaffold. This structure imparts chirality to the molecule, making it an interesting subject of study in stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Troeger’s base is typically synthesized through the condensation of p-toluidine with formaldehyde in an acidic solution. The reaction involves the formation of a methylene bridge between the aromatic rings, resulting in the characteristic bicyclic structure . The reaction can also be performed using hydrochloric acid and dimethyl sulfoxide or hexamethylene tetraamine as formaldehyde replacements .
Industrial Production Methods: While Troeger’s base is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Troeger’s base undergoes various chemical reactions, including:
Oxidation: Troeger’s base can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Troeger’s base into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Troeger’s base has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Troeger’s base involves its rigid V-shaped structure, which allows it to interact with various molecular targets. The nitrogen atoms in the bicyclic framework can form hydrogen bonds and coordinate with metal ions, making Troeger’s base a versatile ligand in catalysis . The unique chirality of Troeger’s base also enables it to act as a chiral catalyst, facilitating enantioselective reactions .
Comparison with Similar Compounds
Troeger’s base is unique due to its rigid V-shaped structure and chirality. Similar compounds include:
Quinoline: A heterocyclic aromatic organic compound with a similar bicyclic structure but lacking the rigid V-shape.
Isoquinoline: Another heterocyclic aromatic compound with structural similarities to Troeger’s base but different electronic properties.
Phenanthroline: A nitrogen-containing heterocycle with a rigid structure but different stereochemistry.
Troeger’s base stands out due to its ability to form stable chiral centers and its applications in asymmetric synthesis and molecular recognition .
Properties
IUPAC Name |
5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200950 | |
Record name | Troeger's base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-81-7, 21451-74-1, 14645-24-0 | |
Record name | Troger base | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Troeger's base | |
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Record name | Troger's base | |
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Record name | Troeger's base | |
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Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
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Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |
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Record name | 14645-24-0 | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Troeger's base | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |
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Retrosynthesis Analysis
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